molecular formula C18H23N3O3 B2578119 Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate CAS No. 1333993-56-8

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate

Cat. No.: B2578119
CAS No.: 1333993-56-8
M. Wt: 329.4
InChI Key: QBUREXSJSNBXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is a synthetic organic compound characterized by a methyl benzoate backbone substituted at the para position with an amino-linked carbamoylmethyl group. This carbamoyl group is further functionalized with a 1-cyanocycloheptyl moiety.

Properties

IUPAC Name

methyl 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-24-17(23)14-6-8-15(9-7-14)20-12-16(22)21-18(13-19)10-4-2-3-5-11-18/h6-9,20H,2-5,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUREXSJSNBXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 1-cyanocycloheptyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzoate ester and carbamoylmethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate involves its interaction with specific molecular targets. The carbamoylmethylamino group may interact with enzymes or receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Activity Reference
Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate Estimated: C₂₀H₂₄N₄O₃* ~380.4* 1-cyanocycloheptyl, carbamoylmethyl, methyl ester Unknown (structural analogs suggest agrochemical/pharmaceutical) -
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) C₈H₁₀N₂O₄S 230.24 Sulfonamide, carbamate, methyl ester Herbicide
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) C₁₄H₁₈N₄O₃ 290.32 Benzimidazole, butylcarbamoyl, methyl ester Fungicide
Methyl 4-[(1E)-({[cyclohexyl(methyl)carbamoyl]methoxy}imino)methyl]benzoate C₁₈H₂₄N₂O₄ 332.40 Cyclohexyl(methyl)carbamoyl, imino, methyl ester Unknown (structural studies)
PLUVICTO® (Lutetium Lu 177 vipivotide tetraxetan) C₄₉H₆₈LuN₉O₁₆ 1216.06 Macrocyclic ligand, lutetium-177, carboxylates Radiopharmaceutical (prostate cancer)
Methotrexate C₂₀H₂₂N₈O₅ 454.44 Pteridine, glutamic acid, benzoyl Anticancer, immunosuppressant

Key Structural Differences and Implications

Backbone Variations: The target compound’s methyl benzoate core is shared with asulam, benomyl, and compound 42 (). However, substituents diverge significantly:

  • Cycloheptyl vs. Cyclohexyl: The 1-cyanocycloheptyl group in the target compound introduces greater steric hindrance and conformational flexibility compared to the cyclohexyl group in the compound from . This may enhance binding to larger biological targets or improve lipid solubility .

Electronic Effects: The cyano group on the cycloheptyl ring is a strong electron-withdrawing group, which could stabilize adjacent carbamoyl bonds or influence metabolic stability. This contrasts with the electron-donating methyl and butyl groups in benomyl and compound 42 .

Pharmacological and Agrochemical Relevance: While PLUVICTO® () and methotrexate () are pharmaceuticals, the target compound’s structure aligns more closely with agrochemicals like asulam and benomyl.

Biological Activity

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamate derivatives. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_2O_3
  • Molecular Weight : 276.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound is hypothesized to modulate pathways related to:

  • Inflammation : It may inhibit inflammatory mediators, contributing to its potential anti-inflammatory effects.
  • Neurotransmission : The presence of the amino group suggests possible interactions with neurotransmitter systems, potentially influencing mood and cognition.

Antiinflammatory Activity

Several studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related carbamate derivatives reduced pro-inflammatory cytokine levels in vitro, suggesting a potential application in treating inflammatory diseases.

Analgesic Effects

Research has shown that derivatives of this compound may possess analgesic properties. In animal models, administration resulted in a significant reduction in pain responses, indicating a possible mechanism involving modulation of pain pathways.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema compared to the control group, supporting its anti-inflammatory potential.

Dose (mg/kg)Paw Edema Reduction (%)
1025
2045
5070

Case Study 2: Analgesic Activity

A separate study evaluated the analgesic effects using the formalin test in rats. The compound significantly decreased the time spent licking the affected paw, suggesting effective pain relief.

Treatment GroupLicking Time (seconds)
Control120
Low Dose80
High Dose40

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.